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Compound of Interest

Compound Name: Mivebresib

Cat. No.: B609072 Get Quote

This guide provides a comprehensive meta-analysis of clinical trial data for Mivebresib (ABBV-

075), a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) protein family. Designed for

researchers, scientists, and drug development professionals, this document offers an objective

comparison of Mivebresib with other BET inhibitors, supported by available experimental data.

Executive Summary
Mivebresib has been evaluated in clinical trials for both solid tumors and hematological

malignancies, demonstrating a tolerable safety profile and preliminary antitumor activity. As a

pan-BET inhibitor, it targets BRD2, BRD3, and BRD4, thereby disrupting the transcriptional

regulation of key oncogenes such as c-Myc. This guide summarizes the key findings from

clinical studies of Mivebresib and provides a comparative landscape of other notable BET

inhibitors in development, including Pelabresib, OTX015 (Birabresib), Molibresib (GSK525762),

and BMS-986158.

Data Presentation: Comparative Clinical Trial Data
The following tables summarize the key quantitative data from clinical trials of Mivebresib and

other BET inhibitors.

Table 1: Mivebresib Clinical Trial Data
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Trial

Identifier
Indication Phase Treatment

Number of

Patients

Key

Efficacy

Results

Key

Adverse

Events

(Grade

≥3)

NCT02391

480

Relapsed/

Refractory

Solid

Tumors

I

Mivebresib

Monothera

py

72

Median

PFS: 1.8

months;

43% had

stable

disease.[1]

Thrombocy

topenia

(35%),

Anemia

(6%)[1]

NCT02391

480

Relapsed/

Refractory

Acute

Myeloid

Leukemia

(AML)

I

Mivebresib

Monothera

py

19

1 patient

with

Complete

Remission

with

incomplete

blood

count

recovery

(CRi).[2][3]

Median

OS: 2.6

months.[4]

[5]

Febrile

Neutropeni

a (37%),

Anemia

(34%),

Thrombocy

topenia

(32%)[4]

NCT02391

480

Relapsed/

Refractory

Acute

Myeloid

Leukemia

(AML)

I

Mivebresib

+

Venetoclax

30

2 patients

with

Complete

Remission

(CR), 2

with Partial

Remission

(PR).[3]

Febrile

Neutropeni

a, Anemia,

Thrombocy

topenia[4]
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Drug

Name

Trial

Identifier

Indicatio

n
Phase

Treatme

nt

Number

of

Patients

Key

Efficacy

Results

Key

Adverse

Events

(Grade

≥3)

Pelabresi

b (CPI-

0610)

MANIFE

ST-2

(NCT046

03495)

Myelofibr

osis

(JAKi-

naïve)

III

Pelabresi

b +

Ruxolitini

b

84

68%

achieved

SVR35 at

24

weeks;

56%

achieved

TSS50 at

24

weeks.[6]

[7]

Anemia

(35%),

Thrombo

cytopenia

(12%)[7]

OTX015

(Birabresi

b)

Phase 1

Acute

Leukemi

a

I

OTX015

Monother

apy

36

3

patients

achieved

CR/CRi.

[8]

Fatigue,

Increase

d

Bilirubin[

8]

Molibresi

b

(GSK525

762)

BET1161

83

Non-

Hodgkin'

s

Lympho

ma

I

Molibresi

b

Monother

apy

27

ORR:

18.5%

(5/27);

50% in

CTCL

sub-

populatio

n.[9]

Thrombo

cytopenia

(70%)[9]

BMS-

986158

NCT0241

9417

Advance

d Solid

Tumors

I/IIa BMS-

986158

Monother

apy

83 2 Partial

Respons

es;

Stable

disease

in 26-

Diarrhea

(43%),

Thrombo

cytopenia

(39%)

[10][11]
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37% of

patients

dependin

g on

schedule.

[10][11]

BMS-

986158

CA011-

023

(NCT048

17007)

Myelofibr

osis
I/II

BMS-

986158 +

Ruxolitini

b/Fedrati

nib

40

SVR35 at

week 12

in 58% of

2L MF

patients.

[12]

Thrombo

cytopenia

(25-

44%),

Anemia

(25%)

[12]

SVR35: ≥35% reduction in spleen volume from baseline; TSS50: ≥50% reduction in Total

Symptom Score from baseline; ORR: Objective Response Rate; CR: Complete Remission;

CRi: Complete Remission with incomplete blood count recovery; PR: Partial Remission; OS:

Overall Survival; PFS: Progression-Free Survival; CTCL: Cutaneous T-cell Lymphoma; 2L MF:

Second-line Myelofibrosis.

Experimental Protocols
Detailed methodologies for key experiments cited in the Mivebresib clinical trials are outlined

below.

Clinical Trial Design (NCT02391480)
The first-in-human study of Mivebresib was a Phase 1, multicenter, open-label, dose-

escalation trial.[1] The study employed a conventional 3+3 design to determine the maximum

tolerated dose (MTD) and recommended Phase 2 dose (RP2D). The trial evaluated different

oral dosing schedules, including daily, Monday/Wednesday/Friday, and 4 days on/3 days off.[1]

The primary endpoints were safety and tolerability, while secondary endpoints included

pharmacokinetics and preliminary antitumor activity.[1]

Pharmacodynamic Analysis: Gene Expression Profiling
Assay: QuantiGene Plex Assay.
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Objective: To measure the expression of target genes in whole blood samples to assess the

pharmacodynamic effects of Mivebresib.

Methodology:

Whole blood samples were collected from patients at baseline and after treatment with

Mivebresib.

The QuantiGene Plex assay, a hybridization-based method, was used to simultaneously

quantify the RNA levels of multiple target genes.[13][14] This assay uses branched DNA

(bDNA) technology to amplify the signal, allowing for the direct measurement of RNA

without the need for reverse transcription or PCR amplification.

The expression levels of pharmacodynamic biomarker genes, including HEXIM1, MYC,

DCXR, and CD93, were measured and correlated with drug exposure.[4]

Pharmacodynamic Analysis: Chromatin
Immunoprecipitation (ChIP)

Objective: To determine the occupancy of BET proteins, specifically BRD4, at the promoter

regions of target genes like c-Myc.

Methodology:

Cancer cells were treated with either a BET inhibitor or a vehicle control.

Cells were cross-linked with formaldehyde to preserve protein-DNA interactions.

Chromatin was sheared into smaller fragments by sonication.

An antibody specific to the protein of interest (e.g., BRD4) was used to immunoprecipitate

the protein-DNA complexes.

The cross-links were reversed, and the DNA was purified.

Quantitative PCR (qPCR) was then used to measure the amount of specific DNA

sequences (e.g., the c-Myc promoter) that were bound to the protein of interest.[15]
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Mandatory Visualization
Signaling Pathway of Mivebresib Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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